2-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole
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Description
2-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.20557608 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Selective Receptor Antagonism
- Benzimidazoles have been synthesized and evaluated as selective neuropeptide Y Y1 receptor antagonists, aiming to develop anti-obesity drugs. These compounds were studied for their affinity towards the Y1 receptor, demonstrating the potential of benzimidazole derivatives in targeted receptor antagonism (Zarrinmayeh et al., 1998).
H1-antihistaminic Agents
- A series of benzimidazoles was prepared and tested for H1-antihistaminic activity, showing significant potential in treating allergic reactions. These compounds were evaluated both in vitro and in vivo, with some demonstrating potent activity, highlighting the versatility of benzimidazole derivatives in medicinal chemistry (Iemura et al., 1986).
Synthesis Methods
- Recent developments in the synthesis of benzimidazole derivatives have been reviewed, focusing on environmentally benign conditions and improved synthetic strategies. This includes various methods like oxidative cyclization and cross-coupling, demonstrating the chemical diversity and application potential of benzimidazole compounds in pharmaceuticals (Mamedov & Zhukova, 2021).
Antiproliferative Activity
- Novel 2-arylidenaminobenzimidazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. These studies indicate the potential of benzimidazole derivatives as anticancer agents, showcasing their therapeutic applications (Nowicka et al., 2015).
Inhibition of Gastric Acid Secretion
- Substituted benzimidazoles have been shown to inhibit gastric acid secretion by blocking (H+ + K+) ATPase. This study highlights the potential use of benzimidazole derivatives in treating conditions related to excess gastric acid production, such as ulcers (Fellenius et al., 1981).
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14(2)10-16-12-19(27-24-16)21(26)25-9-5-6-15(13-25)11-20-22-17-7-3-4-8-18(17)23-20/h3-4,7-8,12,14-15H,5-6,9-11,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVNDDMVMCIYDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CCCC(C2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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